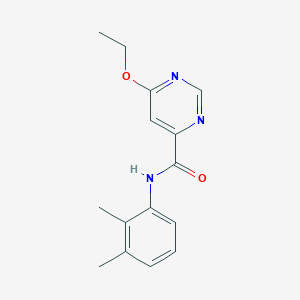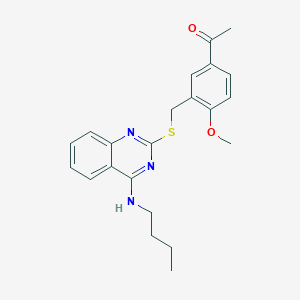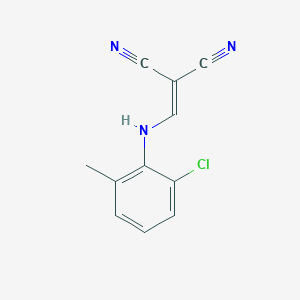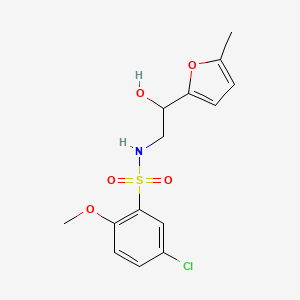
5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity with different reagents and under different conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability under various conditions.Aplicaciones Científicas De Investigación
Antiviral and Antifungal Applications
5-Chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide, as part of a series of novel benzenesulfonamides, has been explored for its potential antiviral and antifungal properties. In one study, a series of benzenesulfonamides were synthesized and evaluated for their in vitro anti-HIV and antifungal activities, showing promising results in this field (Zareef et al., 2007).
Catalytic and Chemical Reactions
The compound has also been studied in the context of catalytic and chemical reactions. For example, research on the oxidation of hydrocarbons by aqueous platinum salts explored the role of similar benzenesulfonamide compounds, indicating their potential in facilitating specific chemical transformations (Labinger et al., 1993).
Soil Transport and Environmental Impact
The environmental impact and soil transport characteristics of related benzenesulfonamides, such as chlorsulfuron, have been examined. Studies have focused on understanding the mobility of these compounds in agricultural soils, which is crucial for predicting environmental impacts (Veeh et al., 1994).
Herbicide Metabolism and Selectivity
In agriculture, the metabolism of chlorsulfuron, a compound structurally related to 5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide, has been a subject of research. Studies have shown how certain crops can metabolize this herbicide, contributing to its selectivity and effectiveness in agricultural applications (Sweetser et al., 1982).
Photodynamic Therapy in Cancer Treatment
The compound's derivatives have been explored in the development of new photosensitizers for photodynamic therapy, particularly in cancer treatment. For instance, research into new zinc phthalocyanines substituted with benzenesulfonamide derivative groups has shown potential for these compounds in treating cancer (Pişkin et al., 2020).
Soil Microorganism Interaction
The interaction of similar benzenesulfonamides with soil microorganisms has been a topic of interest, particularly in understanding how these compounds degrade in various soil types. This research is vital for assessing the ecological impact of these chemicals (Joshi et al., 1985).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please consult with a professional chemist or a reliable source for accurate information. This is a general guide and may not apply to all compounds. It’s always important to handle chemicals safely and responsibly.
Propiedades
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-9-3-5-12(21-9)11(17)8-16-22(18,19)14-7-10(15)4-6-13(14)20-2/h3-7,11,16-17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAKBIKARSUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

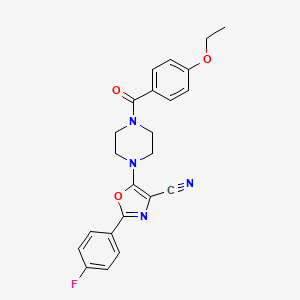
![5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2973375.png)
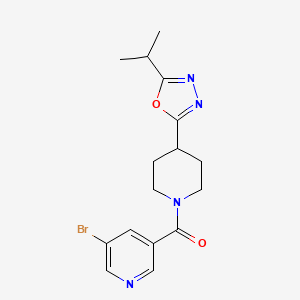
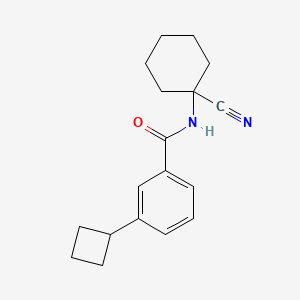
![6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2973381.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
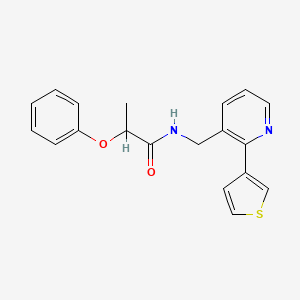
![1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2973387.png)
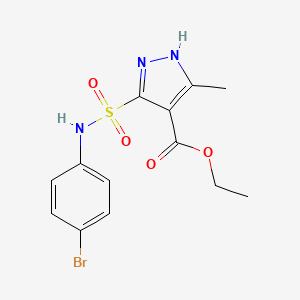
![4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene](/img/structure/B2973390.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide](/img/structure/B2973392.png)
